molecular formula C13H18N2 B13065695 N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine

N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine

Cat. No.: B13065695
M. Wt: 202.30 g/mol
InChI Key: UTFKGUCVJIIMEQ-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine is a secondary amine featuring a cyclohexene ring substituted with a methylene-linked 4-methylpyridin-3-amine group.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine

InChI

InChI=1S/C13H18N2/c1-11-7-8-14-10-13(11)15-9-12-5-3-2-4-6-12/h2-3,7-8,10,12,15H,4-6,9H2,1H3

InChI Key

UTFKGUCVJIIMEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC2CCC=CC2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine typically follows a two-stage approach:

  • Stage 1: Construction of the cyclohex-3-en-1-ylmethyl moiety, usually starting from cyclohexanone or related precursors to introduce the cyclohexene ring.
  • Stage 2: Coupling of the cyclohexenylmethyl intermediate with 4-methylpyridin-3-amine through reductive amination or nucleophilic substitution to form the final amine linkage.

Detailed Synthetic Routes

Reductive Amination Approach

Reductive amination is a widely used method for synthesizing N-substituted amines, including this compound. The process involves:

  • Reacting 4-methylpyridin-3-amine with cyclohexanone or cyclohex-3-en-1-carbaldehyde under controlled conditions.
  • Using reducing agents such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaCNBH3), or borane complexes to reduce the intermediate imine or iminium ion to the corresponding amine.

Typical conditions and reagents:

Step Reagents/Conditions Notes
1 4-methylpyridin-3-amine + cyclohexanone Room temperature to mild heating
2 Reducing agent: NaBH4 or NaCNBH3 Solvent: Methanol, ethanol, or dichloromethane
3 Reaction time: 6–48 hours Inert atmosphere (N2) recommended

Yields reported in related reductive amination reactions range from moderate to high (60–85%) depending on catalyst and solvent choice.

Titanium(IV) Isopropoxide Mediated Reductive Amination

An alternative method involves the use of titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid catalyst to facilitate imine formation followed by reduction:

  • Ti(OiPr)4 catalyzes the condensation of the amine with cyclohexanone.
  • Subsequent reduction with NaBH4 or polymethylhydrosiloxane (PMHS) yields the target amine.

This method is advantageous due to mild conditions and good selectivity.

Entry Catalyst/Reducing Agent Temperature Time Yield (%) Reference
1 Ti(OiPr)4 + NaBH4 0–40 °C 6–16 hours Up to 85
2 Ti(OiPr)4 + PMHS 0–20 °C 6 hours Comparable
T3P-Promoted N-Alkenylation and Reductive Amination

Recent advances include the use of T3P (propylphosphonic anhydride) as a water scavenger to promote N-alkenylation of heterocycles with ketones, followed by reductive amination:

  • The ketone (e.g., cyclohexanone) reacts with the heterocyclic amine in the presence of T3P.
  • The intermediate iminium ion undergoes tautomerization to form the N-alkenylated product.
  • Subsequent hydrogenation with Pd/C under H2 atmosphere reduces the alkene to yield the saturated N-alkylated amine.

This method avoids harsh conditions and expensive catalysts, providing good yields (up to 85%) and operational simplicity.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Reductive Amination (NaBH4) NaBH4, MeOH or EtOH, RT to 20 °C Simple, widely used Longer reaction time, moderate selectivity 60–80
Ti(OiPr)4 Mediated Reductive Amination Ti(OiPr)4, NaBH4 or PMHS, 0–40 °C Mild conditions, good selectivity Requires Lewis acid catalyst 75–85
T3P-Promoted N-Alkenylation + Hydrogenation T3P, Pd/C, H2, mild conditions Metal- and base-free, high yield Requires excess ketone substrate Up to 85

Research Findings and Optimization Notes

  • The choice of reducing agent significantly impacts yield and purity. Sodium cyanoborohydride offers milder reduction but requires careful handling due to toxicity.
  • Titanium(IV) isopropoxide catalysis improves imine formation efficiency and reduces side reactions.
  • T3P-mediated protocols are emerging as sustainable alternatives, avoiding expensive metal catalysts and harsh bases.
  • Reaction temperature control and inert atmosphere (nitrogen or argon) minimize side reactions such as over-reduction or polymerization of the cyclohexene ring.
  • Solvent selection (polar protic vs. aprotic) affects reaction rates and product solubility; methanol and ethanol are commonly preferred.
  • Purification typically involves chromatographic techniques or recrystallization to isolate the pure amine.

Scientific Research Applications

Chemistry

N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine serves as a building block in organic synthesis. Its structural features allow for the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is being investigated for its potential antimicrobial and anticancer properties. Initial studies suggest that it may interact with specific biological targets, which could lead to pharmacological effects.

Medicine

The compound is being explored for its therapeutic applications in treating diseases. Its unique structure suggests possible interactions with enzymes and receptors involved in various biological pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for exploring innovative formulations in chemical manufacturing.

Antimicrobial Activity

Preliminary research indicates that this compound may exhibit significant antimicrobial activity against various pathogens.

Anti-inflammatory Properties

The compound has been suggested to possess anti-inflammatory properties by potentially interacting with inflammatory pathways, although detailed mechanisms are still under investigation.

Ligand Activity

It may function as a ligand in biochemical assays, indicating possible interactions with receptors involved in pain modulation and inflammation.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Below is a comparative analysis of similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(3-Cyclohexen-1-ylmethyl)-4-morpholinepropanamineSimilar cyclohexene structureMorpholine substitution may alter activity
N-(Cyclohex-3-en-1-ylmethyl)-6-fluoropyridin-3-amineCyclohexene and pyridine structureFluorine substitution may enhance biological activity
N-(Cyclohex-3-en-1-ylmethyl)-4-methoxyanilineMethoxy group on pyridineDifferent electronic properties due to methoxy group

Case Studies

Several case studies have explored compounds structurally related to this compound:

Chitin Synthase Inhibitors

Research has indicated that compounds with similar structures can act as inhibitors of chitin synthase, which is crucial for fungal cell wall synthesis.

CXCR2 Antagonists

Studies have shown that certain analogs exhibit antagonistic activity against the CXCR2 receptor, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine and Related Compounds

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Substituents
Target Compound Cyclohex-3-enylmethyl, 4-methylpyridin-3-amine Not reported Unsaturated cyclohexene, pyridine methyl
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazol-4-amine, cyclopropyl, pyridyl 215 (HRMS [M+H]+) Pyrazole ring, cyclopropylamine
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine Fluorobenzyl, pyridylmethylamine Not reported Fluoro, methoxy, aromatic benzyl
Cinitapride (4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide) Cyclohexenylmethyl-piperidine, nitrobenzamide 469.51 (calculated) Nitro, ethoxy, benzamide
N-cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine Cyclohexyl, pyrimidin-2-amine, sulfonylpiperazine Not reported Sulfonylpiperazine, pyrimidine

Key Observations :

  • The target compound shares a cyclohexenylmethyl group with Cinitapride but lacks the nitrobenzamide and piperidine moieties critical to Cinitapride's 5-HT4 agonist activity .
  • Unlike N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine , which contains a pyrazole core, the target compound’s pyridine ring may confer distinct electronic properties and hydrogen-bonding capabilities .
  • The fluorobenzyl-pyridylmethylamine compound highlights how halogen and methoxy substituents on aromatic systems can modulate solubility and receptor interactions, a feature absent in the target compound.

Physicochemical Properties

Table 2: Physicochemical Data Comparison

Compound Name Melting Point (°C) Solubility Spectral Data (Key Peaks)
Target Compound Not reported Not reported Not available
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 Soluble in polar solvents $^1$H NMR (CDCl₃): δ 8.87 (d, J = 2 Hz, pyridine H)
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Not reported Likely polar MS (ESI+): m/z 198 [M+H]+; $^1$H NMR: δ 8.60 (s, aromatic H)
Cinitapride Not reported Moderate (oral) Functional groups: nitro (1520 cm⁻¹ IR), amide (1650 cm⁻¹)

Key Observations :

  • The target compound lacks reported melting points or spectral data, unlike N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine , which shows a distinct $^1$H NMR pyridine signal .
  • Cinitapride’s nitro and amide groups contribute to its IR spectral profile, contrasting with the target compound’s simpler amine-pyridine system .

Biological Activity

N-(Cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine is a novel organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexene ring connected to a pyridine structure via a methylene bridge, contributing to its unique chemical properties and potential applications in medicinal chemistry.

  • Molecular Formula : C14H17N
  • Molecular Weight : 201.30 g/mol
  • IUPAC Name : this compound

The structural components of this compound suggest possible interactions with various biological targets, including enzymes and receptors, which may lead to pharmacological effects.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Antimicrobial Activity :
    • The compound has shown moderate to excellent activity against pathogenic fungi, particularly in inhibiting chitin synthase (CHS), an enzyme critical for fungal cell wall synthesis. Such inhibition suggests potential as an antifungal agent .
  • Anti-inflammatory Properties :
    • Initial findings suggest that the compound may act as an anti-inflammatory agent by interacting with inflammatory pathways, although detailed mechanisms remain to be elucidated.
  • Ligand Activity :
    • It is proposed that the compound may function as a ligand in biochemical assays, indicating possible interactions with various biological targets such as receptors involved in inflammation and pain modulation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Here is a comparative analysis of similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(Cyclohex-3-en-1-ylmethyl)-6-fluoropyridin-3-amineSimilar cyclohexene and pyridine structureFluorine substitution may enhance biological activity
N-(Cyclohex-3-en-1-ylmethyl)-4-methoxyanilineContains methoxy group instead of methyl on pyridineDifferent electronic properties due to methoxy group
N-(Cyclohex-3-en-1-ylmethyl)-2-methylpyridin-3-amineMethyl substitution at position 2 on pyridineVariation in sterics and reactivity compared to 6-methyl variant

Case Studies

Several case studies have explored the biological activities of compounds structurally related to this compound:

  • Chitin Synthase Inhibitors :
    • A study on 3-substituted amino derivatives indicated that compounds with similar structural motifs exhibited significant CHS inhibition, with some showing IC50 values lower than known antifungal agents like polyoxins B .
  • CXCR2 Antagonists :
    • Research into CXCR2 antagonists has highlighted the role of compounds with cyclohexene structures in modulating inflammatory responses, suggesting that this compound might also interact with CXCR receptors, influencing neutrophil activation and chemotaxis .

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